molecular formula C11H17N B6356614 (3-(tert-Butyl)phenyl)methanamine CAS No. 608515-16-8

(3-(tert-Butyl)phenyl)methanamine

Cat. No.: B6356614
CAS No.: 608515-16-8
M. Wt: 163.26 g/mol
InChI Key: JPETYCDJGPTICO-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)phenyl)methanamine, also known as 3-tert-Butyl-benzylamine, is an organic compound with the molecular formula C11H17N. It is a derivative of benzylamine where the phenyl ring is substituted with a tert-butyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)phenyl)methanamine typically involves the reaction of 3-tert-butylbenzyl chloride with ammonia or an amine under suitable conditions. One common method is the nucleophilic substitution reaction where 3-tert-butylbenzyl chloride reacts with ammonia in the presence of a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same nucleophilic substitution reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

(3-(tert-Butyl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)phenyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: The parent compound without the tert-butyl substitution.

    (4-(tert-Butyl)phenyl)methanamine: A similar compound with the tert-butyl group at the 4-position.

    (2-(tert-Butyl)phenyl)methanamine: A similar compound with the tert-butyl group at the 2-position.

Uniqueness

(3-(tert-Butyl)phenyl)methanamine is unique due to the position of the tert-butyl group, which influences its chemical reactivity and interactions. The 3-position substitution provides a balance between steric hindrance and electronic effects, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(3-tert-butylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPETYCDJGPTICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429090
Record name 3-tert-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140401-55-4
Record name 3-tert-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-tert-butylbenzonitrile (400 mg) in MeOH (5 mL), aqueous ammonium hydroxide (1 mL) and Raney Nickel (catalytic) were added and the reaction mixture was hydrogenated at 50 psi for 2 h. Then the reaction mixture was filtered and solvent evaporated. (3-tert-butylphenyl)methanamine was used without any purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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